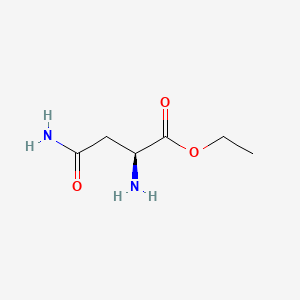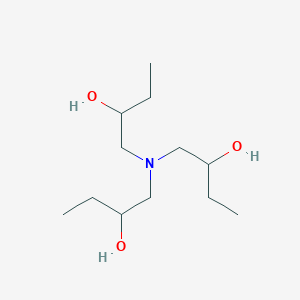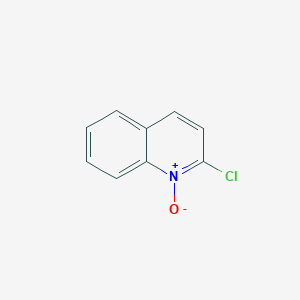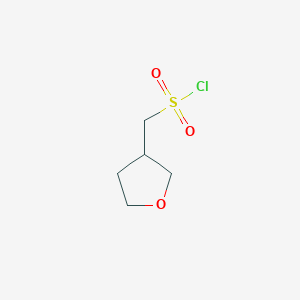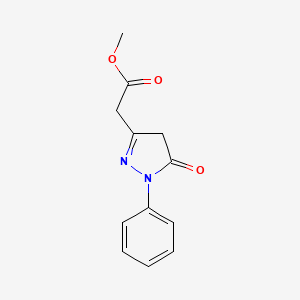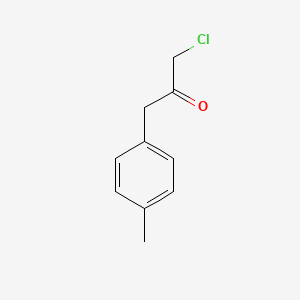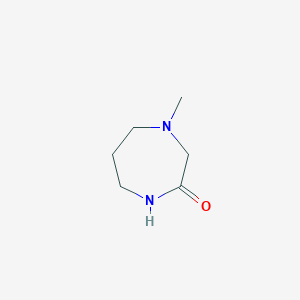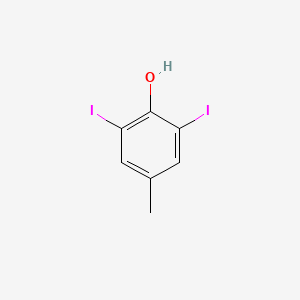
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid
説明
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3S . It has a molecular weight of 172.2 . The compound is a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid consists of a thiophene ring with a carboxylic acid group at the 2-position and a 2-hydroxyethyl group at the 5-position .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .科学的研究の応用
Application in Hepatitis C Treatment
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid derivatives have been explored for their potential in treating Hepatitis C. The study by Lazerwith et al. (2014) on GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection, demonstrates the compound's effectiveness against the NS5B M423T mutant relative to the wild type. This was achieved through structure-activity relationship studies and pharmacokinetic enhancement via incorporation of hydroxyl groups and heterocyclic ethers (Lazerwith et al., 2014).
Electropolymerization and Electrochromic Performance
Li et al. (2020) synthesized novel tetrathiafulvalene–thiophene assemblies that include a derivative of 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid. These assemblies displayed promising electropolymerization and electrochromic performances, with the ability to rapidly form polymers via electrochemical deposition and change color based on their oxidation state (Li et al., 2020).
Polycyclic and Diacylthiophene Derivatives Synthesis
Yang and Fang (2007) presented a method for synthesizing polycyclic and multi-substituted thiophene derivatives, including 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid derivatives. This method involves samarium diiodide-promoted coupling reactions and provides an expedient approach for creating novel compounds with potential applications in various fields (Yang & Fang, 2007).
Synthesis of Arotinolol Hydrochloride
Hongbin et al. (2011) described the synthesis of arotinolol hydrochloride starting from 5-acetylthiophene-2-carboxylic acid, which relates to the 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid. This multi-step reaction demonstrates the compound's utility in synthesizing complex pharmaceutical products (Hongbin et al., 2011).
Dual Inhibitory Activity
Hansen et al. (2012) explored 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, closely related to 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid, for their inhibitory activity against 5-LOX/COX. These compounds showed promising in vitro activity as dual inhibitors, suggesting potential therapeutic applications (Hansen et al., 2012).
Safety and Hazards
将来の方向性
Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid and related compounds may continue to be a significant area of research in the future.
特性
IUPAC Name |
5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMJHSGABXMVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354352 | |
| Record name | 5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid | |
CAS RN |
247128-25-2 | |
| Record name | 5-(2-Hydroxyethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247128-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




